molecular formula C12H18BrNO B8606333 2-Bromo-4-((isopentylamino)methyl)phenol

2-Bromo-4-((isopentylamino)methyl)phenol

Cat. No. B8606333
M. Wt: 272.18 g/mol
InChI Key: VHDNWLTXRZLLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-((isopentylamino)methyl)phenol is a useful research compound. Its molecular formula is C12H18BrNO and its molecular weight is 272.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-((isopentylamino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-((isopentylamino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-4-((isopentylamino)methyl)phenol

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-4-[(3-methylbutylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-9(2)5-6-14-8-10-3-4-12(15)11(13)7-10/h3-4,7,9,14-15H,5-6,8H2,1-2H3

InChI Key

VHDNWLTXRZLLRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 3-Bromo-4-hydroxy-benzaldehyde (1.5 g, 7.5 mmol) with 3-methylbutylamine (867 μL, 7.5 mmol), MeOH (25 mL) and molecular sieves 3A (5.8 g) and stir at room temperature overnight. Add NaBH4 (1.4 g, 37.3 mmol) and stir at room temperature for 2 hours. Filtrate over celite with MeOH and eliminate the solvent. Purify by SCX ion-exchange chromatography to afford the title compound (1.5 g, 75%). 1H-NMR (CD3OD, 300 MHz): 7.52 (d, 1H, J=2.0 Hz), 7.17 (dd, 1H, J=2.0 and 8.5 Hz), 6.87 (d, 1H, J=8.5 Hz), 3.80 (s, 2H), 2.79-2.74 (m, 2H), 1.76-1.63 (m, 1H), 1.54 (q, 2H, J=6.8 Hz), 0.99 (d, 6H, J=6.56 Hz). 13C-NMR (CD3OD, 300 MHz): 158.6, 134.9, 130.7, 128.6, 118.8, 112.7, 53.3, 47.9, 38.6, 27.8, 23.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
867 μL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

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